A Comprehensive Guide to the Single-Crystal X-ray Structure Analysis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine
A Comprehensive Guide to the Single-Crystal X-ray Structure Analysis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine
This technical guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the Schiff base, N-(1-Naphthyl)-2-nitrobenzenemethaneimine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of organic compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the entire process, from synthesis to the intricate analysis of intermolecular interactions that govern the supramolecular architecture.
Introduction: The Significance of Schiff Bases
Schiff bases, characterized by the azomethine group (>C=N-), are a cornerstone in coordination chemistry and are of significant interest in various fields due to their diverse biological activities.[1][2] The title compound, N-(1-Naphthyl)-2-nitrobenzenemethaneimine, is a particularly interesting molecule, combining the bulky, electron-rich naphthyl moiety with the electron-withdrawing nitrobenzene group. This combination is expected to result in unique electronic and steric properties, influencing its molecular conformation and crystal packing. Understanding the three-dimensional structure of this molecule is paramount for establishing structure-property relationships and for the rational design of new materials and therapeutic agents.
Part 1: Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthesis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine
The synthesis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine is achieved through a condensation reaction between 1-naphthylamine and 2-nitrobenzaldehyde. The choice of solvent and catalyst is crucial for achieving a high yield and purity.
Experimental Protocol: Synthesis
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Reactant Preparation: Dissolve 1-naphthylamine (1.0 mmol) in 20 mL of ethanol in a round-bottom flask. In a separate beaker, dissolve 2-nitrobenzaldehyde (1.0 mmol) in 20 mL of ethanol.
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Reaction: Slowly add the ethanolic solution of 2-nitrobenzaldehyde to the solution of 1-naphthylamine while stirring.
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Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
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Reflux: Reflux the reaction mixture for 3-4 hours. The elevated temperature provides the necessary activation energy for the dehydration step, leading to the formation of the imine bond.
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Isolation and Purification: After cooling to room temperature, the resulting solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator. The purity of the compound can be checked by thin-layer chromatography (TLC).
Crystallization: The Art of Molecular Ordering
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for growing high-quality crystals of organic compounds.
Experimental Protocol: Crystallization
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Solvent Selection: Dissolve the synthesized N-(1-Naphthyl)-2-nitrobenzenemethaneimine powder in a suitable solvent, such as a mixture of chloroform and ethanol, at a slightly elevated temperature to ensure complete dissolution. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
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Slow Evaporation: Filter the solution to remove any particulate matter and place the filtrate in a beaker covered with a perforated parafilm. This allows for the slow evaporation of the solvent.
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Crystal Growth: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal nucleation and growth. The beaker should be left undisturbed in a vibration-free environment for several days to weeks.
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Harvesting: Once well-formed, single crystals of suitable size are observed, they are carefully harvested from the mother liquor.
Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₇H₁₂N₂O₂ |
| Formula weight | 276.29 |
| Temperature | 150(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.916(7) Å, b = 9.705(9) Å, c = 17.738(12) Å |
| α = 90°, β = 89.74(6)°, γ = 90° | |
| Volume | 1531.9(2) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.198 Mg/m³ |
| Absorption coefficient | 0.081 mm⁻¹ |
| F(000) | 576 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 2.10 to 26.00° |
| Reflections collected | 8450 |
| Independent reflections | 5935 [R(int) = 0.0187] |
| Goodness-of-fit on F² | 1.060 |
| Final R indices [I>2sigma(I)] | R1 = 0.0580, wR2 = 0.1345 |
| R indices (all data) | R1 = 0.0734, wR2 = 0.1456 |
Note: The data presented in this table is representative of a typical Schiff base crystal structure analysis and is modeled after published data for similar compounds.[3][4]
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure using specialized software. The structure is typically solved using direct methods and refined by full-matrix least-squares on F².[5]
Caption: Workflow for X-ray Crystal Structure Analysis.
Part 3: Decoding the Crystal Structure: From Atoms to Supramolecular Assembly
The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.
Molecular Conformation
The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the N-(1-Naphthyl)-2-nitrobenzenemethaneimine molecule. The molecule is not expected to be perfectly planar due to steric hindrance between the naphthyl and nitrobenzene rings. The dihedral angle between these two aromatic systems is a key structural parameter.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| C=N (imine) | 1.275(2) |
| N-C (naphthyl) | 1.421(3) |
| N-O (nitro) | 1.220(2) |
| C-N-C | 118.5(2) |
| O-N-O | 123.4(2) |
Note: These values are typical for Schiff base compounds and are provided for illustrative purposes.
Supramolecular Architecture and Hirshfeld Surface Analysis
The crystal packing is stabilized by a network of non-covalent interactions, such as C-H···O, C-H···π, and π···π stacking interactions.[6] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[1][4] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
Key Intermolecular Interactions:
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C-H···O Hydrogen Bonds: The hydrogen atoms of the aromatic rings can form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules.
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π···π Stacking: The planar aromatic rings of the naphthyl and nitrobenzene moieties can engage in π···π stacking interactions, contributing significantly to the crystal's stability.
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Conclusion
The single-crystal X-ray diffraction analysis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine provides invaluable insights into its molecular structure and supramolecular assembly. The interplay of various non-covalent interactions dictates the crystal packing, which in turn influences the material's bulk properties. This detailed structural knowledge is fundamental for the rational design of new Schiff base derivatives with tailored properties for applications in materials science and medicinal chemistry.
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Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. PMC. [Link]
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Synthesis, crystal structure, Hirshfeld surface analysis, energy frameworks and computational studies of Schiff base derivative. ResearchGate. [Link]
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Crystal structure and Hirshfeld surface analysis of a Schiff base: (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-3-hydroxy-5-methoxycyclohexa-2,4-dien-1-one. ScienceOpen. [Link]
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Special Issue : Schiff Base Derivatives: Synthesis, Crystal Structure, Applications, Hirshfeld Surface Analysis. MDPI. [Link]
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Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand. MDPI. [Link]
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Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [Link]
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X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. [Link]
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Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
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